Maggiemycin

Description

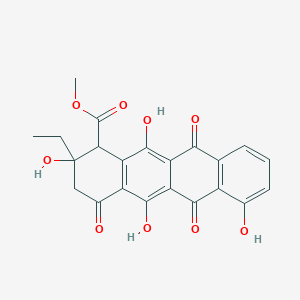

Structure

3D Structure

Properties

Molecular Formula |

C22H18O9 |

|---|---|

Molecular Weight |

426.4 g/mol |

IUPAC Name |

methyl 2-ethyl-2,5,7,12-tetrahydroxy-4,6,11-trioxo-1,3-dihydrotetracene-1-carboxylate |

InChI |

InChI=1S/C22H18O9/c1-3-22(30)7-10(24)12-13(16(22)21(29)31-2)20(28)14-15(19(12)27)18(26)11-8(17(14)25)5-4-6-9(11)23/h4-6,16,23,27-28,30H,3,7H2,1-2H3 |

InChI Key |

FCUPTGDGQULLKX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC(=O)C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |

Synonyms |

maggiemycin |

Origin of Product |

United States |

Isolation, Cultivation, and Structural Elucidation Methodologies for Maggiemycin

Microbial Source and Cultivation Strategies

Maggiemycin (B1202474) is a natural product derived from specific microorganisms, and its production is achieved through controlled cultivation processes.

This compound has been isolated from cultures of Streptomyces species. One specific source identified is an unspeciated Streptomyces strain with the ATCC designation 39235. nih.gov Additionally, Streptomyces sp. strain C5, an organism known to produce other anthracyclines like baumycins (B1196151) and daunomycin, has also been associated with the accumulation of this compound. scispace.commicrobiologyresearch.org Mutant strains of Streptomyces peucetius, specifically the dauE mutant designated SPMAG, have been found to accumulate this compound. scispace.commicrobiologyresearch.orgias.ac.in These blue-coloured mutants of Streptomyces sp. strain C5 were previously reported to accumulate this compound. scispace.comias.ac.in

Here is a table summarizing the specific Streptomyces strains associated with this compound production:

| Streptomyces Strain | Notes | Source |

| Unspeciated Streptomyces | ATCC No. 39235 | nih.gov |

| Streptomyces sp. strain C5 | Parent strain for some mutants, produces other anthracyclines | scispace.commicrobiologyresearch.org |

| Streptomyces peucetius mutant | SPMAG (dauE mutant), accumulates this compound | scispace.commicrobiologyresearch.orgias.ac.in |

Optimizing fermentation conditions is crucial for maximizing the yield of secondary metabolites like this compound. General strategies for fermentation medium optimization involve screening various carbon and nitrogen sources and their combinations to improve microbial growth and product yield. frontiersin.orgnih.gov Techniques range from classical "one-factor-at-a-time" experiments to modern statistical and mathematical approaches such as artificial neural networks (ANN) and genetic algorithms (GA). frontiersin.orgnih.govjocpr.com Efficient oxygen mass transfer conditions can also be an important factor governing antibiotic yield in fermentation. jocpr.com While the provided search results mention optimization strategies in general and in the context of other Streptomyces-produced antibiotics like Actinomycin D jocpr.com and a glycosylceramide from Aspergillus sp. mdpi.com, specific details on the optimized fermentation conditions specifically for this compound yield were not extensively detailed within the provided snippets. However, the isolation of this compound from a culture of Streptomyces (ATCC No. 39235) implies that suitable fermentation conditions were employed for its production. nih.gov

Extraction and Purification Protocols for this compound and Related Compounds

Once produced through fermentation, this compound and related compounds must be extracted from the culture and purified to obtain the compound in a usable form for structural analysis.

Chromatography is a fundamental technique for the separation and purification of components from a mixture. nih.govjournalagent.comijpsjournal.comsavemyexams.com It relies on the differential partitioning of molecules between a stationary phase and a mobile phase. nih.govjournalagent.comsavemyexams.com Various chromatographic methods are employed, including column chromatography and thin-layer chromatography (TLC). nih.govjournalagent.comijpsjournal.com

For this compound, thin-layer chromatography has been used for the preliminary detection and analysis of anthracyclinones, including this compound, from fermentation extracts. nih.govpnas.org Silica gel chromatography has also been employed in the isolation process, particularly during the partial synthesis of this compound from ε-rhodomycinone. google.com A flow scheme for the isolation and purification of this compound and anhydrothis compound (B1194033) from whole broth has been described, which would involve chromatographic steps. google.com In the analysis of mutants of Streptomyces sp. strain C5, TLC was used for the separation of accumulated anthracycline metabolites, including this compound. scispace.com High-pressure liquid chromatography (HPLC) has also been used to confirm the identity and analyze the products, including this compound, in studies involving Streptomyces strains. ias.ac.inasm.org Semi-preparative HPLC purification has been used for isolating anthracyclinones from Streptomyces extracts in related studies. nih.gov

Here is a table illustrating chromatographic techniques used in the context of this compound research:

| Chromatographic Technique | Application | Source |

| Thin-layer chromatography (TLC) | Preliminary detection and analysis of anthracyclinones, separation of metabolites | nih.govscispace.compnas.org |

| Silica gel chromatography | Isolation during partial synthesis | google.com |

| High-pressure liquid chromatography (HPLC) | Confirmation and analysis of compounds | ias.ac.inasm.org |

| Semi-preparative HPLC | Purification of anthracyclinones (in related studies) | nih.gov |

Bioautography is a technique used to detect biologically active compounds after chromatographic separation. It involves overlaying a chromatogram with a layer of agar (B569324) inoculated with a test microorganism. Where a compound with antimicrobial activity is present on the chromatogram, a zone of inhibition will appear in the agar. Bioautography against Bacillus subtilis has been specifically used for the preliminary detection of anthracyclinones, including this compound and anhydrothis compound, from Streptomyces cultures. nih.govresearchgate.netresearchgate.net This method helps in identifying the fractions or spots containing the desired bioactive compounds during the purification process. The bioautography of fermentation extracts repeatedly showed biological activity in regions where this compound and anhydrothis compound were present. google.com

Spectroscopic and Spectrometric Approaches to this compound Structural Elucidation

Spectroscopic and spectrometric techniques are essential for determining the chemical structure of isolated compounds like this compound. These methods provide information about the molecular weight, elemental composition, and the arrangement of atoms within the molecule.

The structure of this compound has been proposed and confirmed based on a combination of spectroscopic and spectrometric data. Techniques utilized include UV-visible, infrared (IR), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy. nih.govresearchgate.netresearchgate.netresearchgate.net Mass spectrometry, specifically electron impact (EI) and high-resolution EI-MS, has also been employed to determine the molecular weight and fragmentation pattern of this compound. nih.govresearchgate.netresearchgate.net The synthetic material of this compound had identical TLC, UV, IR, ¹H NMR, and EIMS spectra to that of natural this compound, further supporting the structural assignment. google.com Comprehensive analysis combining techniques like MS, NMR, and sometimes X-ray spectroscopy or electron diffraction is a common workflow for elucidating complex molecular structures. intertek.comresearchgate.netrfi.ac.ukjeol.comnih.govmestrelab.com

Here is a table listing the spectroscopic and spectrometric techniques used for this compound structural elucidation:

| Technique | Information Provided | Source |

| UV-visible spectroscopy | Information about electronic transitions and chromophores | nih.govresearchgate.netresearchgate.netresearchgate.net |

| Infrared (IR) spectroscopy | Identification of functional groups | nih.govresearchgate.netresearchgate.netresearchgate.net |

| ¹H NMR spectroscopy | Information about hydrogen atoms and their environment | nih.govresearchgate.netresearchgate.netresearchgate.net |

| ¹³C NMR spectroscopy | Information about carbon atoms and their environment | nih.govresearchgate.netresearchgate.netresearchgate.net |

| Electron Impact Mass Spectrometry (EI-MS) | Molecular weight and fragmentation pattern | nih.govresearchgate.netresearchgate.net |

| High-resolution EI-MS | Accurate mass measurement for elemental composition determination | nih.govresearchgate.netresearchgate.net |

The structural elucidation of this compound was further confirmed by partial synthesis and a direct correlation with ε-rhodomycinone. nih.govgoogle.comresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy, including both ¹H NMR and ¹³C NMR, has been a crucial tool in determining the structure of this compound. google.comnih.gov ¹H NMR spectra provide information about the types of protons present in the molecule and their chemical environment, as well as their connectivity through spin-spin coupling. google.comacs.org For this compound, ¹H NMR data, such as chemical shifts and coupling constants, have been compared with those of related anthracyclinones like ε-rhodomycinone to identify structural differences. google.com For instance, comparisons revealed the absence of a proton at C-7 in the this compound structure compared to ε-rhodomycinone. google.com The positions of methylene (B1212753) protons at C-8 and methyl groups have also been assigned based on ¹H NMR data. google.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. google.comnih.gov The ¹³C NMR spectrum of this compound has been instrumental in confirming structural features, such as the presence of a carbonyl signal at a specific chemical shift (e.g., 198.3 ppm), which helps establish the correct structure. google.com Assignments of other significant carbon signals are also made based on the ¹³C NMR spectrum. google.com Two-dimensional NMR experiments, such as COSY, HSQC, HMBC, TOCSY, and NOESY, can provide further connectivity and spatial information, aiding in the complete assignment of NMR signals and confirmation of the proposed structure. nih.gov

Mass Spectrometry (MS) and High-Resolution MS Techniques

Mass spectrometry, including electron impact mass spectrometry (EIMS) and high-resolution electron impact mass spectrometry (HREIMS), has been used to determine the molecular weight and elemental composition of this compound. google.comnih.gov EIMS provides a fragmentation pattern that can offer clues about the substructures within the molecule. google.com HREIMS provides a highly accurate measurement of the molecular ion's mass, allowing for the determination of the precise molecular formula. google.com For this compound, HREIMS has been used to analyze its elemental composition, confirming the molecular formula C₂₂H₁₈O₉ based on the measured m/z value for the molecular ion. google.com

Mass spectrometry is often coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC-MS) for the analysis of complex mixtures and the identification of compounds based on their mass-to-charge ratio and retention time. microcombichem.comrssl.com

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those with conjugated pi systems, which are characteristic of anthracyclines. google.comnih.govlibretexts.orgvscht.cz The UV-Vis spectrum of this compound exhibits characteristic absorption maxima that are indicative of its chromophoric system. google.com These maxima can be compared with those of known compounds to support structural assignments and provide insights into the degree of conjugation. google.comlibretexts.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. google.comnih.govresearchgate.net The IR spectrum of this compound shows absorption bands corresponding to various functional groups, such as hydroxyl, carbonyl, and aromatic rings, which are consistent with its anthracycline structure. google.combvsalud.org Analysis of the IR spectrum provides supporting evidence for the presence of specific bonds and functional moieties within the this compound molecule. google.comresearchgate.net

The combination of these spectroscopic techniques (NMR, MS, UV-Vis, and IR) has been essential for the comprehensive structural elucidation of this compound, allowing researchers to propose and confirm its chemical structure. google.comnih.gov Partial synthesis and correlation with known compounds like ε-rhodomycinone have further validated the assigned structure. google.comnih.gov

Data Tables

| Property | This compound | Anhydrothis compound | Source |

| Appearance | Red powder | Purple powder | google.com |

| Melting Point | 190°-195° C | 252°-256° C | google.com |

| Optical Rotation | [α]D²¹ +4.6° (c 0.1, Dioxane) | No optical rotation | google.com |

| Molecular Formula | C₂₂H₁₈O₉ | C₂₂H₁₆O₈ | google.com |

| HREIMS (M⁺) m/z | 426.0947 | 408.0840 | google.com |

Biosynthetic Pathways and Genetic Determinants of Maggiemycin Production

Position of Maggiemycin (B1202474) within Anthracycline Biosynthetic Networks

This compound is not typically produced as a primary metabolite but rather emerges as a shunt product from specific points within the biosynthetic pathways of other anthracyclines. Its formation is a result of the diversion of a key intermediate, highlighting the metabolic plasticity of the producing organisms, typically Streptomyces species.

This compound is considered a shunt product derived from the daunorubicin (B1662515) biosynthetic pathway. The core of this pathway involves the assembly of a polyketide chain, which is then cyclized and modified to form a series of anthracyclinone intermediates. One such critical intermediate is ε-rhodomycinone, a major by-product of daunorubicin fermentations. The semi-synthesis of this compound from ε-rhodomycinone further substantiates its position as a derivative of this key pathway intermediate. The accumulation of ε-rhodomycinone can occur due to metabolic bottlenecks or mutations in the downstream genes of the daunorubicin pathway, leading to its availability for alternative enzymatic modifications that result in the formation of this compound.

Shunt products like this compound can arise from both nonenzymatic and enzyme-catalyzed reactions that compete for pathway intermediates. In the context of daunorubicin biosynthesis, if the glycosylation of ε-rhodomycinone is inefficient or blocked, the aglycone can be released and subsequently modified to form other compounds, including this compound.

The biosynthesis of the tetracyclic ring structure of anthracyclines begins with the formation of aklanonic acid, which is then converted to aklaviketone (B47369). A pivotal step in the pathway leading to ε-rhodomycinone, and subsequently this compound, is the 11-hydroxylation of aklavinone (B1666741). Aklavinone is formed from aklaviketone through a reduction reaction. The enzyme responsible for the subsequent hydroxylation at the C-11 position is a key determinant for channeling intermediates towards the ε-rhodomycinone branch of the pathway.

This hydroxylation step is crucial as it creates the substrate, ε-rhodomycinone, which is the direct precursor to this compound. The conversion of ε-rhodomycinone to this compound likely involves further oxidative modifications.

Molecular Genetic Analysis of this compound Biosynthesis

While a specific biosynthetic gene cluster (BGC) exclusively for this compound has not been identified, the genetic determinants for its production are embedded within the well-characterized BGCs of daunorubicin and doxorubicin (B1662922) in Streptomyces peucetius.

The genes responsible for the biosynthesis of daunorubicin and doxorubicin are organized in a large gene cluster. This cluster contains genes for the polyketide synthase (PKS) that assembles the carbon backbone, as well as genes for tailoring enzymes such as cyclases, oxygenases, and glycosyltransferases. Given that this compound is a shunt product of this pathway, its formation is governed by the enzymes encoded within this cluster.

The core of the anthracycline BGC includes genes such as dpsY, which is involved in the early steps of polyketide chain cyclization, and other dnr genes that encode the enzymes for subsequent modifications. The genetic context of this compound biosynthesis is therefore the daunorubicin BGC, and its production is dependent on the expression and activity of specific genes within this cluster.

A key enzyme in the biosynthetic pathway leading to this compound is the aklavinone 11-hydroxylase, encoded by the dnrF gene in Streptomyces peucetius. This FAD- and NADPH-dependent hydroxylase catalyzes the specific hydroxylation of aklavinone at the C-11 position to produce ε-rhodomycinone.

The DnrF enzyme exhibits significant substrate specificity, being inactive on glycosylated anthracyclines. This specificity ensures that hydroxylation occurs before the attachment of a sugar moiety, a critical step in the main daunorubicin pathway. The activity of DnrF is therefore a crucial branching point; the ε-rhodomycinone produced can either proceed towards daunorubicin through glycosylation or be shunted to form this compound.

The following table summarizes the key enzymatic steps and the corresponding genes from the daunorubicin pathway that are relevant to the formation of this compound's precursor:

| Enzymatic Step | Precursor | Product | Gene (in S. peucetius) | Enzyme Class |

| Polyketide Synthesis | Propionyl-CoA + Malonyl-CoA | Polyketide chain | dps genes | Polyketide Synthase |

| Cyclization/Aromatization | Polyketide chain | Aklanonic acid | dpsY, other cyclases | Cyclase/Aromatase |

| 11-Hydroxylation | Aklavinone | ε-Rhodomycinone | dnrF | Hydroxylase |

Genetic Manipulation and Metabolic Engineering Approaches

While specific metabolic engineering strategies targeting the overproduction of this compound are not extensively documented, the principles of genetic manipulation applied to anthracycline biosynthesis are relevant. By modifying the expression of key genes within the daunorubicin BGC, it is theoretically possible to enhance the flux towards shunt products like this compound.

For instance, downregulating or knocking out the genes responsible for the glycosylation of ε-rhodomycinone, such as dnrS (glycosyltransferase), could lead to an accumulation of this precursor, making it more available for the enzymatic reactions that lead to this compound. Conversely, overexpressing the dnrF gene could increase the pool of ε-rhodomycinone, potentially leading to higher yields of this compound, provided the subsequent enzymatic machinery for its conversion is present and active.

Metabolic engineering of Streptomyces species has been successfully used to produce novel anthracycline derivatives. These approaches often involve the heterologous expression of genes from different anthracycline pathways to create new combinations of enzymes and substrates. Such combinatorial biosynthesis strategies could be adapted to specifically channel intermediates towards this compound production. For example, introducing a specific oxidase that can act on ε-rhodomycinone into a strain that accumulates this intermediate could be a viable strategy.

The following table outlines potential genetic manipulation strategies for enhancing this compound production:

| Strategy | Target Gene(s) | Expected Outcome |

| Gene Knockout/Downregulation | dnrS (glycosyltransferase) | Accumulation of ε-rhodomycinone, the precursor of this compound. |

| Gene Overexpression | dnrF (11-hydroxylase) | Increased production of ε-rhodomycinone. |

| Heterologous Expression | Introduction of a specific oxidase | Conversion of accumulated ε-rhodomycinone to this compound. |

Absence of Scientific Data on "this compound" Precludes Article Generation

A thorough investigation into scientific databases and research literature has revealed a complete lack of information regarding a chemical compound named "this compound." As a result, the generation of an article detailing its biosynthetic pathways and genetic determinants, as per the specified outline, is not possible at this time.

Searches for "this compound" and associated terms such as its biosynthetic gene cluster, mutagenesis studies, heterologous expression, and combinatorial biosynthesis have yielded no relevant results. The scientific community has not published any research that would allow for a detailed and accurate discussion of the topics requested.

The outlined sections for the article were to include:

Combinatorial Biosynthesis for Novel Anthracyclinone Analogues:Content for this subsection would depend on research involving the genetic engineering of the this compound pathway to create new chemical structures.

Without any foundational research on this compound, any attempt to generate content for these sections would be purely speculative and would not meet the required standards of scientific accuracy. It is possible that "this compound" is a very recently discovered compound with research yet to be published, an internal designation not yet in the public domain, or a potential misspelling of another compound.

Until peer-reviewed scientific data on this compound becomes available, a comprehensive and factual article on its biosynthesis and genetic determinants cannot be written.

Structure Activity Relationship Sar Studies of Maggiemycin and Analogues

Comparative Biological Efficacy of Maggiemycin (B1202474) and Anhydrothis compound (B1194033)

This compound and anhydrothis compound have both demonstrated activity against murine tumor cell lines, including KB, P388, and L1210. nih.govgoogle.com However, comparative studies have shown that anhydrothis compound exhibits greater activity than this compound against these cell lines. nih.govgoogle.com This difference in biological efficacy is attributed to the structural variation between the two compounds. Anhydrothis compound lacks the C-7 and C-10 protons and the methylene (B1212753) grouping at C-8 that are present in this compound. google.com This structural difference, specifically the absence of these features in ring A of anhydrothis compound compared to ε-rhodomycinone and this compound, appears to influence their respective biological potencies. google.com

Data on the in vitro cytotoxicity of this compound and Anhydrothis compound against murine cell lines highlights this difference in activity. google.com

| Cell Line | This compound ED₅₀ (µg/mL) | Anhydrothis compound ED₅₀ (µg/mL) |

| KB | More active than this compound google.com | |

| P388 | More active than this compound google.com | |

| L1210 | More active than this compound google.com |

Note: Specific ED₅₀ values were not consistently available across snippets, but the consistent finding is that anhydrothis compound is more active.

Analysis of Structural Modifications Impacting Biological Activity

The core structure of this compound and anhydrothis compound is that of an anthracyclinone, which is a type of naphthacene. nih.govgoogle.com Unlike many biologically active anthracyclines which are glycosides containing sugar residues, this compound and anhydrothis compound are notable for being active despite the absence of a sugar moiety. google.com This finding challenged the previously held view that the presence of an amino sugar residue was an essential structural requirement for the bioactivity of anthracycline antibiotics. google.com

The difference in activity between this compound and anhydrothis compound underscores the importance of the substitution pattern in ring A for biological activity. google.com The absence of C-7 and C-10 protons and the C-8 methylene group in anhydrothis compound, compared to this compound, leads to increased activity. google.com

Studies involving related anthracyclinones have also been conducted to further delineate the SAR. nih.gov For instance, in the ε-rhodomycinone series, ε-rhodomycinone itself was found to be inactive, while this compound and anhydrothis compound were active, with the latter being more potent. google.com This suggests that specific modifications in the ring A structure relative to ε-rhodomycinone are crucial for the observed antitumor activity. google.com

Computational and Chemoinformatic Approaches in SAR Delineation

Computational and chemoinformatic approaches play a significant role in modern SAR studies. nih.govmedchemica.com These methods involve the use of computational tools to analyze chemical data and predict the relationship between molecular structure and biological activity. nih.govcreative-proteomics.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and the use of molecular descriptors and fingerprints are employed to understand and predict the biological properties of compounds based on their structures. nih.govcreative-proteomics.com

While specific detailed computational or chemoinformatic studies solely focused on this compound and Anhydrothis compound were not extensively detailed in the provided snippets, these approaches are broadly applicable to anthracyclinone analogues and contribute to a deeper understanding of the structural features governing their activity. nih.govdntb.gov.ua Chemoinformatics allows for the management and analysis of large datasets of chemical structures and their associated biological data, facilitating the identification of key structural motifs and the development of predictive models. nih.govmedchemica.com Molecular docking studies can provide insights into the potential interactions between these compounds and their biological targets at a molecular level, helping to explain the observed differences in activity between analogues like this compound and anhydrothis compound. dntb.gov.uaresearchgate.net

Pharmacological and Cellular Research of Maggiemycin Efficacy

In Vitro Antiproliferative Activity against Murine Tumor Cell Lines

Maggiemycin (B1202474) and its related compound, anhydrothis compound (B1194033), have been evaluated for their in vitro activity against several murine tumor cell lines. Research confirms that both anthracyclinones are biologically active against these cancer cell lines, providing a basis for their classification as antitumor antibiotics. Notably, studies consistently show that anhydrothis compound is more active than this compound.

| Murine Tumor Cell Line | This compound Activity | Anhydrothis compound Activity | Reference |

|---|---|---|---|

| KB Murine Tumor Cell Line | Active | Active (More potent than this compound) | |

| P388 Murine Leukemia Cell Line | Active | Active (More potent than this compound) | |

| L1210 Murine Leukemia Cell Line | Active | Active (More potent than this compound) |

This compound has demonstrated cytotoxic activity against the KB murine tumor cell line. This activity is a key indicator of its potential as an anticancer agent. In comparative studies, while this compound was effective, its analog anhydrothis compound exhibited a higher level of activity against this cell line.

The antiproliferative effects of this compound were also confirmed against the P388 murine leukemia cell line. This cell line is a standard model for assessing potential leukemia treatments. Consistent with other findings, anhydrothis compound was found to be more potent than this compound in these assays.

Further research has established this compound's activity against the L1210 murine leukemia cell line. This provides additional evidence for its broad-spectrum antiproliferative capabilities against hematological cancers. The superior activity of anhydrothis compound was also observed in studies involving this cell line.

Antimicrobial Efficacy Against Model Bacterial Strains

The initial discovery and isolation of this compound were guided by its antimicrobial properties. Specific laboratory techniques were used to detect its ability to inhibit bacterial growth.

| Bacterial Strain | Method of Study | Finding | Reference |

|---|---|---|---|

| Bacillus subtilis | Bioautography | Activity detected, used for preliminary screening. | |

| Staphylococcus aureus | Not Specified | Data on specific activity against this strain are not detailed in the available literature. |

The preliminary detection of this compound from the Streptomyces culture was achieved using bioautography against Bacillus subtilis. This technique involves placing the compound on a medium inoculated with the bacteria; a clear zone of no growth around the compound indicates antimicrobial activity. This result was fundamental in identifying this compound as a biologically active antibiotic.

While this compound is classified as an antibiotic, detailed research findings regarding its specific efficacy and spectrum of activity against Staphylococcus aureus are not extensively covered in the primary literature describing its isolation and initial characterization.

Future Research Directions and Translational Perspectives for Maggiemycin

Discovery of Novel Biosynthetic Enzymes and Pathways in Maggiemycin (B1202474) Production

The biosynthesis of anthracycline antibiotics, including the pathway where this compound appears as a shunt product, involves a complex series of enzymatic reactions. Research has shown that this compound can be formed in Streptomyces mutants lacking specific enzymes like aklaviketone (B47369) reductase but retaining aklavinone (B1666741) 11-hydroxylase activity idrblab.net. It is also described as being derived from the 11-hydroxylation of aklaviketone.

Key steps in the broader anthracycline pathway involve the conversion of aklanonic acid through intermediates like aklanonic acid methyl ester (AAME) and aklaviketone, catalyzed by enzymes such as aklanonic acid methyltransferase (AAMT) idrblab.net. Further research is needed to fully elucidate all the specific enzymes and regulatory mechanisms that lead to the formation of this compound as a distinct product, especially in different Streptomyces strains or under varying conditions. Identifying novel enzymes involved directly in or influencing the this compound shunt pathway could provide targets for manipulating its production.

Advanced Synthetic Biology and Strain Engineering for Enhanced Yields

Given that this compound is often a shunt product, its natural yield may be low. Advanced synthetic biology and metabolic engineering techniques offer significant potential to enhance this compound production in microbial hosts, particularly Streptomyces. Strategies successfully applied to improve the production of other anthracyclinones can be adapted for this compound.

These strategies include the use of stronger synthetic promoters to drive the expression of biosynthetic genes, the overexpression of genes that enhance biomass accumulation and growth kinetics (such as ssgA from Streptomyces griseus), and the rational design and assembly of polyketide synthase (PKS) cassettes. Engineering Streptomyces coelicolor strains by deleting genes that cause mycelial aggregation has also shown promise in improving anthracyclinone production. Applying these approaches, potentially in combination with refactoring the specific this compound biosynthetic genes once fully identified, could lead to significantly enhanced and commercially viable production yields.

Derivatization Strategies for Improved Biological Profiles and Reduced Off-Target Effects

Chemical derivatization is a common strategy to modify natural products to improve their biological activity, pharmacokinetic properties, and reduce toxicity or off-target effects. As an anthracyclinone, this compound possesses a core structure amenable to chemical modification.

Future research could focus on developing targeted derivatization strategies to explore the structure-activity relationship of this compound. Modifications to the anthracyclinone core or any attached functional groups could yield analogues with altered potency, specificity towards particular biological targets (such as integrins, as suggested by its inhibitory activity), improved solubility, or reduced interaction with unintended cellular components. This could involve traditional synthetic chemistry approaches or potentially biocatalytic methods using enzymes from related or engineered biosynthetic pathways.

Integration of Omics Technologies for Comprehensive Cellular Response Mapping

Understanding the cellular effects of this compound at a systems level is crucial for assessing its potential therapeutic applications and identifying mechanisms of action or resistance. The integration of various omics technologies (genomics, transcriptomics, proteomics, metabolomics) can provide a comprehensive map of cellular responses to this compound exposure.

Potential for this compound as a Chemical Probe in Biological Systems

Chemical probes are small molecules used to perturb biological systems and study protein function in cells and organisms. High-quality chemical probes are characterized by high affinity and selectivity for a specific target.

Q & A

Basic: What methodologies are optimal for isolating Maggiemycin from microbial sources?

This compound is typically isolated from Streptomyces strains using a combination of fermentation and chromatographic techniques. After microbial fermentation, crude extracts are purified via solvent partitioning (e.g., ethyl acetate for anthracyclinones) followed by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) for final isolation . Researchers should validate purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Reproducibility requires strict control of fermentation conditions (pH, temperature, nutrient media) and adherence to protocols for column calibration .

Basic: What spectroscopic and crystallographic techniques are employed in elucidating this compound's structure?

Structural elucidation relies on tandem MS for molecular weight determination, 1D/2D NMR (¹H, ¹³C, COSY, HMBC) for carbon skeleton mapping, and X-ray crystallography for stereochemical confirmation . For novel derivatives, comparative analysis with synthetic analogs (e.g., anhydrornaggiemycin) is critical to validate proposed structures. Researchers must document spectral data in supplementary materials to enable peer validation .

Basic: How are this compound's antitumor properties initially assessed in preclinical models?

Initial bioactivity screening involves:

- In vitro : Cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations using dose-response curves.

- In vivo : Xenograft models (e.g., murine tumors) to evaluate tumor growth inhibition and toxicity profiles (e.g., body weight changes, hematological parameters) .

Statistical rigor requires triplicate experiments, ANOVA for inter-group comparisons, and adherence to ethical guidelines for animal studies .

Advanced: How can researchers resolve contradictions between in vitro potency and in vivo efficacy data?

Discrepancies often arise from pharmacokinetic (PK) limitations (e.g., poor bioavailability) or tumor microenvironment factors (e.g., hypoxia). To address this:

- Conduct PK/pharmacodynamic (PD) studies to measure plasma half-life, tissue distribution, and metabolite profiling.

- Use 3D tumor spheroid models or patient-derived xenografts (PDX) to better mimic in vivo conditions .

- Apply principal contradiction analysis to identify dominant factors (e.g., solubility vs. metabolic stability) influencing efficacy .

Advanced: What experimental designs effectively characterize this compound's mechanism of action?

Mechanistic studies should integrate:

- DNA intercalation assays (e.g., ethidium bromide displacement) to confirm anthracyclinone-like activity.

- Transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., apoptosis, DNA repair).

- CRISPR-Cas9 screens to pinpoint genetic vulnerabilities (e.g., TOP2A dependency) .

For robustness, include positive controls (e.g., doxorubicin) and validate findings across multiple cell lines .

Advanced: What strategies identify synergistic combinations with existing chemotherapeutics?

Synergy screening involves:

- Isobologram analysis or combination index (CI) calculations using software like CompuSyn.

- Transcriptomic co-expression networks to predict pathway interactions (e.g., this compound + PARP inhibitors).

- In vivo combination trials with staggered dosing to mitigate overlapping toxicities .

Document dose-response matrices and statistical confidence intervals in supplementary materials .

Advanced: How to design synthetic analogs of this compound with improved pharmacokinetics?

Optimization strategies include:

- Structure-activity relationship (SAR) studies focusing on substituents at C-9 and C-13 positions to enhance solubility.

- Prodrug formulations (e.g., glycosylation) for targeted delivery.

- Molecular dynamics simulations to predict binding affinity with serum proteins (e.g., albumin) .

Validate analogs using in vitro ADME-Tox assays (e.g., microsomal stability, Caco-2 permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.